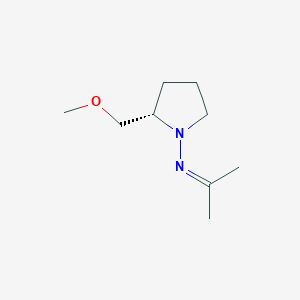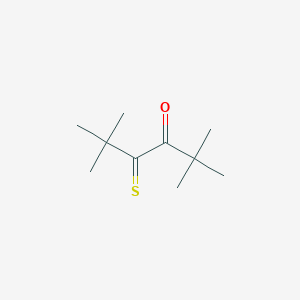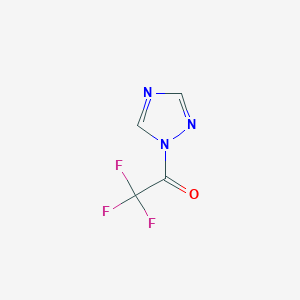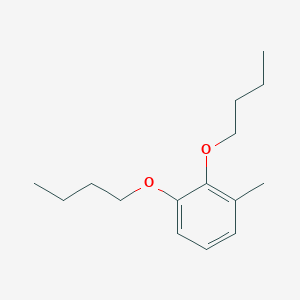
1,2-Dibutoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutoxy-3-methylbenzene: is an organic compound belonging to the class of aromatic ethers It consists of a benzene ring substituted with two butoxy groups at the 1 and 2 positions and a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3-methylphenol (m-cresol) with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may also be employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibutoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: Butyl-substituted hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 1,2-Dibutoxy-3-methylbenzene is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or antifungal properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their pharmacological effects and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aromatic properties make it valuable in the formulation of perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 1,2-dibutoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic and ether functional groups. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-3-methylbenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Diethoxy-3-methylbenzene: Similar structure but with ethoxy groups instead of butoxy groups.
1,2-Dipropoxy-3-methylbenzene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: 1,2-Dibutoxy-3-methylbenzene is unique due to its longer butoxy chains, which can influence its physical and chemical properties. The presence of butoxy groups can enhance the compound’s solubility in organic solvents and affect its reactivity in chemical reactions.
Propriétés
Numéro CAS |
67698-85-5 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1,2-dibutoxy-3-methylbenzene |
InChI |
InChI=1S/C15H24O2/c1-4-6-11-16-14-10-8-9-13(3)15(14)17-12-7-5-2/h8-10H,4-7,11-12H2,1-3H3 |
Clé InChI |
RXOXMIMASHMQLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1OCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
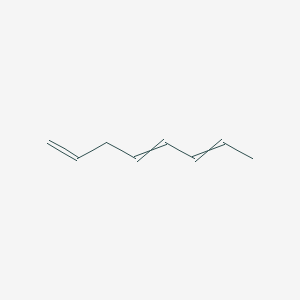
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)

